
3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol
Descripción general
Descripción
“3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol” is a chemical compound with the CAS Number: 1141049-66-2 . It has a molecular weight of 196.63 . The IUPAC name for this compound is 3-(5-chloro-2-methoxyphenyl)-2-propyn-1-ol . It is in powder form .
Synthesis Analysis
The synthesis of this compound involves a mixture of ethynylbenzene, a second compound, and t-BuOK in DMSO . This mixture is stirred at room temperature for 5 minutes in a pressure vessel, then moved to a 100°C oil bath for 2 hours . The resulting mixture is dropped into 25 mL of water and extracted with EtOAc three times .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClO2/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-5,7,12H,6H2,1H3 . The InChI key is NQXOVRWLXJSXAH-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound could be explored as a synthetic intermediate in the design of new pharmaceutical agents. Its structure suggests potential for modification into molecules with biological activity , particularly as it contains a propargylic alcohol moiety, which is a feature found in some pharmacologically active compounds .
Agriculture
“3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol” may serve as a precursor for the synthesis of agrochemicals. The chloro and methoxy groups present in the compound could be crucial for developing new pesticides or herbicides, offering a way to control pests and improve crop yields .
Material Science
In the field of material science, this compound’s unique structure could be utilized in the development of organic electronic materials . Its ability to form stable pi-conjugated systems could be valuable in creating new semiconducting materials or organic light-emitting diodes (OLEDs) .
Environmental Science
The compound could be used in environmental science research to study the degradation of chlorinated organic compounds in the environment. Understanding its breakdown could provide insights into the environmental impact of similar compounds and inform remediation strategies .
Biochemistry
Biochemically, “3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol” might be involved in studies related to enzyme inhibition . The propargylic alcohol functionality could interact with active sites of certain enzymes, potentially leading to the development of enzyme inhibitors for therapeutic use .
Pharmacology
Pharmacologically, this compound could be investigated for its pharmacokinetics —how it is absorbed, distributed, metabolized, and excreted in the body. This information could be pivotal for the development of new drugs, especially if the compound or its derivatives show therapeutic promise .
Chemical Engineering
In chemical engineering, the compound could be important in the synthesis of complex molecules. Its reactivity due to the alkyne group makes it a candidate for various catalytic processes and chemical transformations, which are fundamental in industrial chemistry .
Analytical Chemistry
Lastly, in analytical chemistry, “3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol” could be used as a standard in chromatographic analysis to identify or quantify similar compounds. Its distinct spectral properties could aid in the development of analytical methods .
Safety and Hazards
Propiedades
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-5,7,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXOVRWLXJSXAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



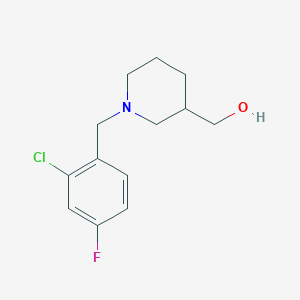
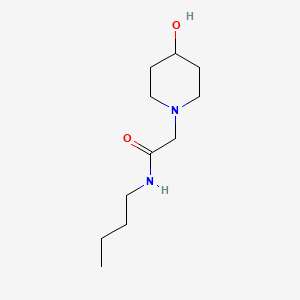

![{1-[(2,5-Dimethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1465371.png)
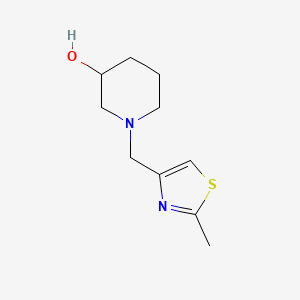
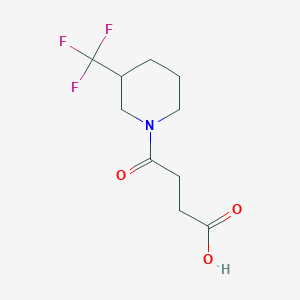
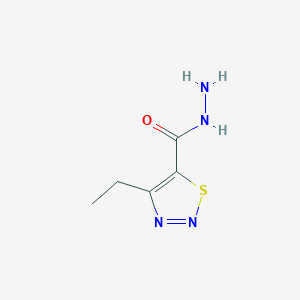
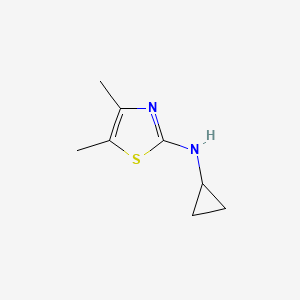
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B1465377.png)
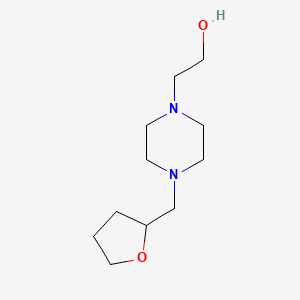
![4-Methoxy-2-[2-(propan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1465380.png)
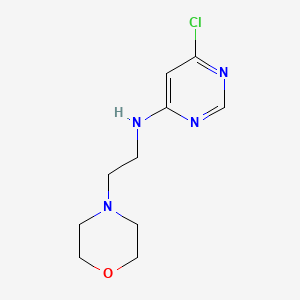
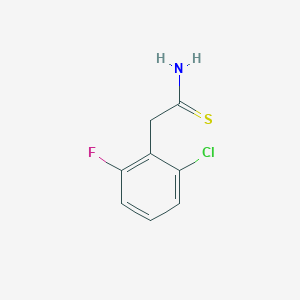
![3-[1-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)formamido]propanoic acid](/img/structure/B1465386.png)